molecular formula C8H5BrF4O B2876891 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol CAS No. 1824097-18-8

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B2876891
CAS No.: 1824097-18-8
M. Wt: 273.025
InChI Key: YKUCPRBBTIZKMR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative with a bromo (Br) substituent at position 3, a fluoro (F) at position 2, and a trifluoromethyl (CF₃) group at position 6 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCPRBBTIZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-6-(trifluoromethyl)benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high purity .

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids. This reactivity is critical for modifying the compound’s electronic and steric properties.

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media.

  • Elevated temperatures (50–100°C) to drive the reaction to completion.

Products :

  • 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde (aldehyde).

  • 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (carboxylic acid).

Example :

Starting Material Reagent Conditions Product Yield
Benzyl alcohol derivativeKMnO₄H₂SO₄, 80°CAldehyde~60%

Reduction Reactions

The bromine substituent and alcohol group can undergo reduction, though the trifluoromethyl group typically remains inert under standard conditions.

Reagents and Conditions :

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or diethyl ether .

  • Controlled temperatures (0–25°C) to prevent over-reduction.

Products :

  • 3-Fluoro-6-(trifluoromethyl)benzyl alcohol (bromine removal).

  • 3-Fluoro-6-(trifluoromethyl)toluene (full reduction of -CH₂OH to -CH₃) .

Example :
A patented method describes the reduction of a brominated benzyl alcohol derivative using NaBH₄, yielding 66% of the dehalogenated product after acidic workup .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles, enabling cross-coupling reactions for complex molecule synthesis.

Reagents and Conditions :

  • Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases (e.g., Na₂CO₃) in THF/H₂O .

  • Buchwald-Hartwig amination : Pd-based catalysts with amines.

Products :

  • Aryl-aryl coupled products (via Suzuki).

  • Aminated derivatives (via Buchwald-Hartwig).

Example :

Reaction Type Catalyst Nucleophile Product Yield
Suzuki couplingPd(PPh₃)₄Phenylboronic acidBiaryl derivative57%

Protection/Deprotection of Alcohol Group

The -CH₂OH group can be protected (e.g., as a silyl ether or ester) to prevent undesired side reactions during substitutions.

Reagents and Conditions :

  • Trimethylsilyl chloride (TMSCl) with base (e.g., imidazole) for silylation.

  • Acetic anhydride for acetylation.

Applications :

  • Facilitates selective functionalization of the bromine atom without oxidizing the alcohol.

Comparative Reactivity Insights

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing substitutions to the bromine site. The -CH₂OH group’s polarity further enhances solubility in polar aprotic solvents, aiding reaction efficiency.

Key Data Tables

Reaction Reagent Solvent Temperature Yield
Oxidation to aldehydeKMnO₄/H₂SO₄H₂O80°C60%
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂THF/H₂O80°C57%
Bromine reductionNaBH₄MeOH25°C66%

Table 2: Influence of Substituents on Reactivity

Substituent Effect on Reactivity
-CF₃Electron-withdrawing, stabilizes intermediates
-BrElectrophilic site for substitution
-CH₂OHPolar, facilitates solubility and oxidation

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate.

  • Suzuki Coupling : Transmetalation between Pd catalyst and boronic acid, followed by reductive elimination .

Scientific Research Applications

Scientific Research Applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

This compound is an organofluorine compound that is used in medicinal chemistry and biological research because of its structure and potential biological activities. It has a molecular formula of C8H5BrF4O, and it possesses a trifluoromethyl group, which can enhance the pharmacological properties of various compounds.

Chemical Properties and Reactions

The reactivity of this compound in chemical reactions is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, which affects the overall reaction pathway.

This compound can undergo several types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromine and fluorine substituents can be reduced under specific conditions. Reduction of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde yields 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.
  • Substitution: The bromine atom can be replaced with other nucleophiles, which facilitates the synthesis of various derivatives.

Areas of Application

This compound is a building block in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. It is also used in the production of specialty chemicals and materials with unique properties.

Its applications in scientific research include:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology: The compound can be used to develop fluorescent probes and imaging agents because of its unique electronic properties.
  • Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa CAS Number
This compound C₈H₅BrF₄O 273.02 1.737 (Predicted) 239.3 (Predicted) ~13.28 2090690-37-0†
2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol C₈H₅BrF₄O 273.02 1.737 239.3 13.28 2090690-37-0
2-Fluoro-6-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 N/A N/A N/A 152211-15-9
2-Chloro-6-fluoro-3-methylbenzyl alcohol C₈H₈ClFO 174.6 N/A N/A N/A N/A
3-Bromo-4-(trifluoromethoxy)benzyl alcohol C₈H₆BrF₃O₂ 283.04 N/A N/A N/A 85366-65-0

Notes:

  • Positional Isomerism: The substitution pattern significantly impacts properties.
  • Halogen Effects: Bromine increases molecular weight and density compared to chlorine or fluorine derivatives. The trifluoromethyl group enhances electron-withdrawing effects, reducing pKa (increased acidity) compared to non-CF₃ analogs.

Reactivity in Oxidation Reactions

Benzyl alcohols are often oxidized to aldehydes, a reaction critical in organic synthesis. Evidence from Pt@CHs-catalyzed oxidation studies reveals:

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like CF₃ (e.g., 4-(trifluoromethyl)benzyl alcohol) exhibit high oxidation yields (>90%) due to stabilization of intermediates.
  • Ortho-Substituent Effects : 2-Fluorobenzyl alcohol showed reduced yield (82%) due to steric hindrance and coordination challenges at the ortho position. This suggests that the 2-fluoro substituent in the target compound might similarly moderate reactivity.
  • Bromine as a Leaving Group : Bromine’s presence in the target compound could enhance susceptibility to nucleophilic substitution, contrasting with chloro or methyl derivatives.

Biological Activity

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. Its molecular formula is C8H5BrF4O, and it possesses a trifluoromethyl group, which is known for enhancing the pharmacological properties of various compounds.

The compound can undergo several types of chemical reactions, including:

  • Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : The bromine and fluorine substituents can be reduced under specific conditions.
  • Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of various derivatives.

The biological activity of this compound is influenced by its electron-withdrawing groups, which can stabilize reaction intermediates and modulate enzyme interactions. These interactions are crucial for understanding its potential therapeutic applications. The specific molecular targets may vary depending on the biological context .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can demonstrate significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of trifluoromethyl groups has been associated with increased potency in inhibiting bacterial growth .
  • Enzyme Inhibition : Trifluoromethyl-substituted compounds have been reported to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. This inhibition is often attributed to the enhanced lipophilicity and electronic properties imparted by the trifluoromethyl group .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various fluorinated benzyl alcohol derivatives, including this compound, against MRSA strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-fluorinated analogs, suggesting enhanced antimicrobial properties due to the trifluoromethyl substitution .
  • Pharmacological Profiling : In a pharmacological study, derivatives of this compound were assessed for their ability to inhibit serotonin uptake. It was found that the trifluoromethyl group substantially increased the potency of these compounds compared to their non-fluorinated versions .

Data Table: Biological Activity Overview

Activity TypeCompoundObserved EffectReference
AntimicrobialThis compoundMIC against MRSA: 0.25 µg/mL
Enzyme InhibitionTrifluoromethyl derivativesInhibition of DHODH
Serotonin UptakeFluorinated benzyl alcohol derivativesIncreased potency

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